(3-((2-メチルピリミジン-4-イル)オキシ)ピペリジン-1-イル)(2-フェニルチアゾール-4-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

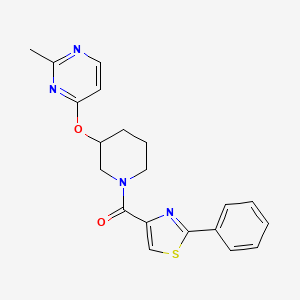

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.

BenchChem offers high-quality (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

殺菌活性

(S)-5-クロロ-6-(ジフルオロメチル)-2-メチル-N-((5-(トリフルオロメチル)ピリジン-2-イル)オキシ)プロパン-2-イル)ピリミジン-4-アミン (T33): は、ピリミジンアミン誘導体であり、強力な殺菌活性を示します。 これは、トウモロコシさび病 (Puccinia sorghi) を効果的に抑制し、EC50 値は 0.60 mg/L で、市販の殺菌剤であるテブコナゾール (1.65 mg/L) を凌駕します 。ピリミジンアミン誘導体のユニークな作用機序は、それらを農薬抵抗性の克服のための有望な候補にしています。

白血病治療

T33 と直接関連していませんが、白血病の治療薬として広く用いられているイマチニブは、チロシンキナーゼを阻害します。 イマチニブは、主にそのピペラジン-1-イウム塩として構造的に特徴付けられていますが、白血病治療において重要なツールとして残っています .

抗がん剤の可能性

(E)-1-(1-アリル-1H-ベンゾ[d]イミダゾール-2-イル)-3-(4-置換フェニル)プロプ-2-エン-1-オンなどのイミダゾール含有化合物は、さまざまな細胞株に対して抗がん活性を評価するために合成され、評価されています 。T33 と直接関連していませんが、これはイミダゾール系分子のより広範な可能性を強調しています。

作用機序

Target of Action

The compound’s primary targets appear to be Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound interacts with its targets in an ATP-competitive manner, providing nano-molar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, which can affect cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent have identified potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

生物活性

The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant structural motifs. The presence of a piperidine ring, a pyrimidine moiety, and a thiazole group suggests potential for diverse biological activities, particularly in medicinal chemistry. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Intermediate : A nucleophilic substitution reaction is performed using a suitable halide and piperidine derivative.

- Attachment of Pyrimidine Group : The pyrimidine moiety is introduced through an etherification reaction with 2-methylpyrimidine under basic conditions.

- Coupling with Thiazole Group : The final step involves the coupling of the thiazole group to the piperidine-pyrimidine intermediate via carbonylation reactions using palladium catalysts.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its anticancer properties. The following table summarizes key findings from recent studies:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa (cervical) | 5.0 | Induces apoptosis via caspase activation |

| Anticancer | MCF-7 (breast) | 7.5 | Cell cycle arrest at G1 phase |

| Antimicrobial | E. coli | 12.0 | Inhibits bacterial cell wall synthesis |

| Anti-inflammatory | RAW 264.7 macrophages | 15.0 | Reduces TNF-alpha production |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : In cancer cells, the compound activates caspase pathways leading to programmed cell death. Studies have shown that it increases pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in treated cells .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines, notably at the G1 phase, which prevents further proliferation .

- Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Case Studies

-

Anticancer Efficacy :

In a study evaluating various thiazole derivatives, the compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell growth. The study utilized flow cytometry to confirm apoptosis through Annexin V staining and DNA fragmentation assays. -

In Vivo Studies :

Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to controls, suggesting its potential as a therapeutic agent in oncology . -

Antimicrobial Properties :

Research indicated that the compound had notable effects against Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

特性

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-14-21-10-9-18(22-14)26-16-8-5-11-24(12-16)20(25)17-13-27-19(23-17)15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKQDKQSMUXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。